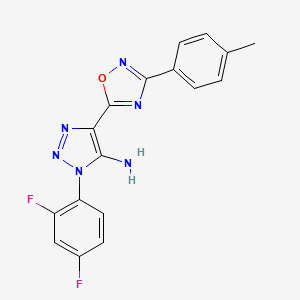![molecular formula C26H31FN2O4S B3409493 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 892774-49-1](/img/structure/B3409493.png)
7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one
説明
The compound “7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one” is a synthetic compound . It belongs to the quinoline family. The molecular formula is C26H31FN2O3S, with an average mass of 470.599 Da and a monoisotopic mass of 470.203949 Da .
Synthesis Analysis
The synthesis of this compound or its similar structures has been reported in the literature . For instance, a compound with a similar structure was synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile as solvent . The total yield was 37% .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed a doublet located at δ 6.20 ppm (J = 9.1 Hz) which was assigned to the one H-11 proton of -NH- .Chemical Reactions Analysis
The chemical reactions involving this compound or its similar structures can be complex and varied. For instance, a similar compound was found to be always present during the synthesis of besifloxacin . It was found that this compound was the N-substituted regioisomer of besifloxacin .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C26H31FN2O3S, an average mass of 470.599 Da, and a monoisotopic mass of 470.203949 Da .作用機序
The mechanism of action of 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β and prevents the enzyme from phosphorylating its substrates. This inhibition leads to the activation of downstream signaling pathways, which can have beneficial effects in treating certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GSK-3β. This inhibition can lead to increased glycogen synthesis, decreased inflammation, and improved insulin sensitivity. Additionally, GSK-3β inhibition has been shown to have neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one in lab experiments is its specificity for GSK-3β. This compound has a high affinity for the ATP-binding site of GSK-3β and does not significantly inhibit other kinases. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for research involving 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one. One potential direction is the development of more potent and selective GSK-3β inhibitors. Additionally, research could focus on the use of this compound in combination with other drugs for the treatment of various diseases. Finally, more studies are needed to fully understand the biochemical and physiological effects of GSK-3β inhibition and its potential therapeutic applications.
科学的研究の応用
7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one is primarily used as a GSK-3β inhibitor. GSK-3β is a serine/threonine protein kinase that plays a critical role in many cellular processes, including glycogen synthesis, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been implicated in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
特性
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4S/c1-3-4-13-29-18-25(34(31,32)20-11-9-19(33-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVDDFPLKLVLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




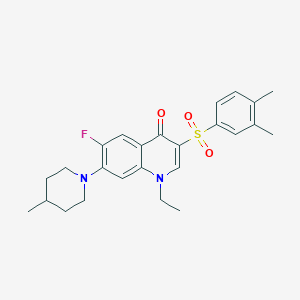
![1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B3409448.png)
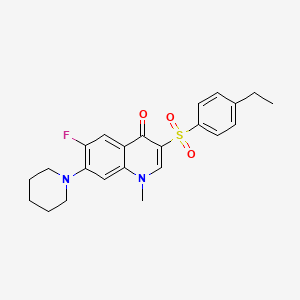

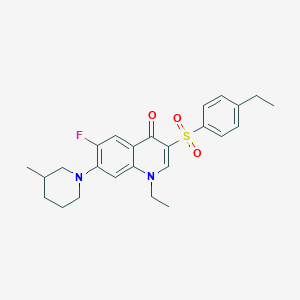
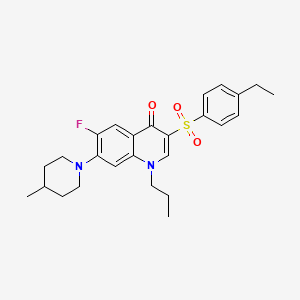


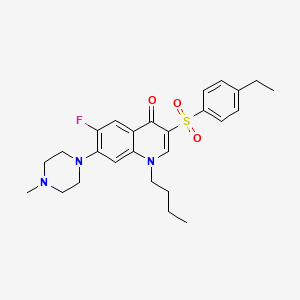
![1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409474.png)
![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409486.png)

